N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under basic or acidic conditions. For instance, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, which is then fused with a pyrimidine ring through cyclization reactions.
Introduction of the Isopropyl and Methylsulfanyl Groups: These groups are introduced via nucleophilic substitution reactions. The isopropyl group can be introduced using isopropyl halides in the presence of a base, while the methylsulfanyl group can be added using methylthiolating agents like methylthiol chloride.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting enzymes like EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2), which are implicated in cancer
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in cellular processes such as proliferation, differentiation, and apoptosis.
Chemical Biology: It serves as a tool compound to probe the function of specific kinases in various biological systems.
Pharmaceutical Development: Potential development as a therapeutic agent for cancer and other diseases involving dysregulated kinase activity.
Mechanism of Action
The mechanism of action of N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates and subsequent signal transduction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include other kinase inhibitors with similar core structures but different substituents, such as N-phenyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but have a different fused ring system.
Uniqueness
N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards certain kinases. This specificity can result in different biological activities and therapeutic potentials compared to other similar compounds.
Biological Activity
N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 477845-74-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C15H17N5S
- Molar Mass : 299.39 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various bioactive properties. The presence of the isopropyl and methylsulfanyl groups enhances its lipophilicity and potentially influences its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For instance:
- In vitro Studies : Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 7.01 μM to 49.85 μM against various cancer cell lines such as HeLa and A549 .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 7.01 ± 0.60 | Apoptosis induction |
Compound B | A549 | 49.85 | Growth inhibition |
N-isopropyl derivative | NCI-H460 | 8.55 ± 0.35 | Microtubule disassembly |
Kinase Inhibition
The compound's structure suggests potential interactions with various kinases, which are critical in cell signaling pathways related to cancer progression:
- Kinase Profiling : Preliminary studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β), which play significant roles in cell cycle regulation and apoptosis . Specific binding affinities and inhibition constants are still under investigation.
Study 1: Antitumor Activity Assessment
In a study conducted by Fan et al., several pyrazolo derivatives were synthesized and screened for their antitumor activity against A549 cell lines. The results indicated that:
- Compound C exhibited autophagy without causing apoptosis at concentrations up to 10 µM.
This suggests that modifications in the pyrazolo structure can lead to diverse mechanisms of action, including autophagy induction in cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on various pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-10(2)17-13-12-9-16-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-3/h4-10H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDUFNRLOQLBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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